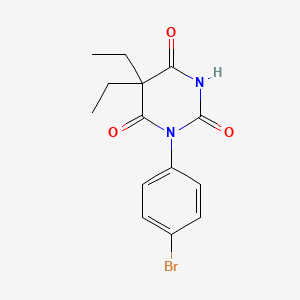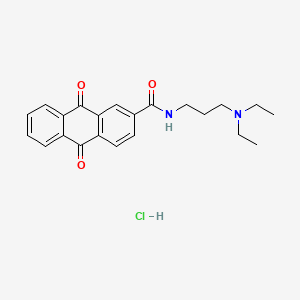
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure that includes an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the carboxamide group and the diethylamino propyl side chain. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler compound with a similar core structure but lacking the carboxamide and diethylamino propyl groups.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
N-(3-(Diethylamino)propyl)carboxamide: A compound with a similar side chain but lacking the anthracene core.
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is unique due to its combination of an anthracene core with a carboxamide group and a diethylamino propyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
81086-03-5 |
|---|---|
Fórmula molecular |
C22H25ClN2O3 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-24(4-2)13-7-12-23-22(27)15-10-11-18-19(14-15)21(26)17-9-6-5-8-16(17)20(18)25;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,23,27);1H |
Clave InChI |
QNBGNOSNMMTBMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


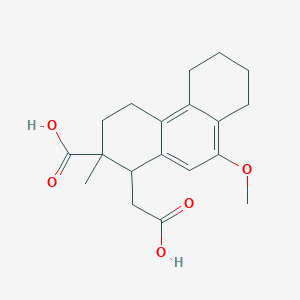


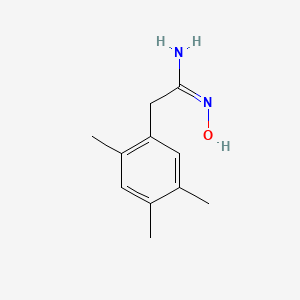
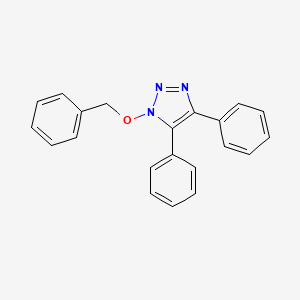
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
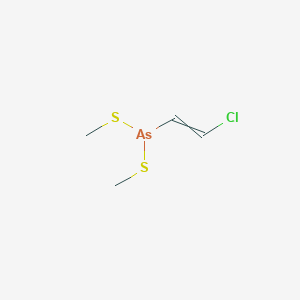
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
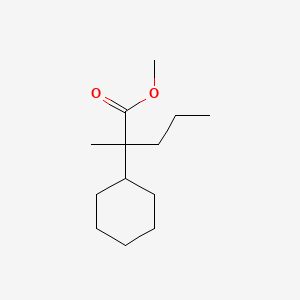
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
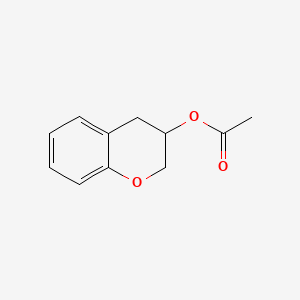
![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
